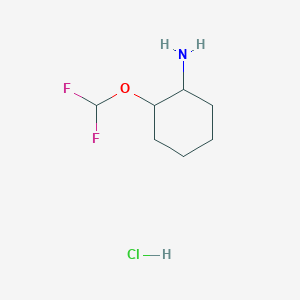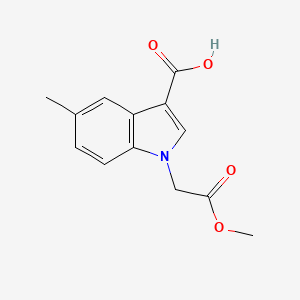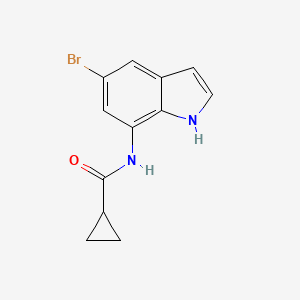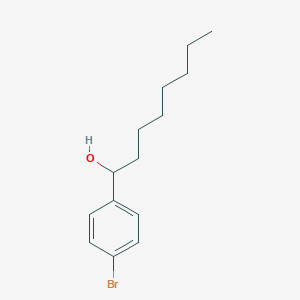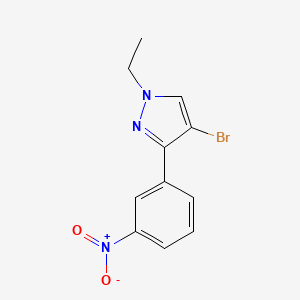![molecular formula C16H17NO3 B13887572 1,3-Dimethyl-5-[(4-methylphenyl)methoxy]-2-nitrobenzene](/img/structure/B13887572.png)
1,3-Dimethyl-5-[(4-methylphenyl)methoxy]-2-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-5-[(4-methylphenyl)methoxy]-2-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with two methyl groups and a methoxy group substituted with a 4-methylphenyl group. The compound’s structure imparts unique chemical properties, making it of interest in various fields of research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-[(4-methylphenyl)methoxy]-2-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a suitable benzene derivative followed by the introduction of the methoxy and methyl groups through substitution reactions. The reaction conditions often involve the use of strong acids or bases, along with specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
1,3-Dimethyl-5-[(4-methylphenyl)methoxy]-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, amines, and other functionalized aromatic compounds.
科学研究应用
1,3-Dimethyl-5-[(4-methylphenyl)methoxy]-2-nitrobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 1,3-Dimethyl-5-[(4-methylphenyl)methoxy]-2-nitrobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates, which can then interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the conditions under which it is studied.
相似化合物的比较
Similar Compounds
1,3-Dimethyl-5-[(4-methylphenyl)methoxy]benzene: Lacks the nitro group, leading to different chemical properties and reactivity.
1,3-Dimethyl-5-[(4-methylphenyl)methoxy]-2-aminobenzene: Contains an amino group instead of a nitro group, resulting in different biological activity.
1,3-Dimethyl-5-[(4-methylphenyl)methoxy]-2-hydroxybenzene:
Uniqueness
1,3-Dimethyl-5-[(4-methylphenyl)methoxy]-2-nitrobenzene is unique due to the combination of its nitro group and methoxy-substituted aromatic ring. This combination imparts specific reactivity and potential for diverse applications in research and industry.
属性
分子式 |
C16H17NO3 |
|---|---|
分子量 |
271.31 g/mol |
IUPAC 名称 |
1,3-dimethyl-5-[(4-methylphenyl)methoxy]-2-nitrobenzene |
InChI |
InChI=1S/C16H17NO3/c1-11-4-6-14(7-5-11)10-20-15-8-12(2)16(17(18)19)13(3)9-15/h4-9H,10H2,1-3H3 |
InChI 键 |
KYJYWVJGWLANQP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)COC2=CC(=C(C(=C2)C)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole](/img/structure/B13887535.png)
![3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-phenoxypropanal](/img/structure/B13887541.png)
